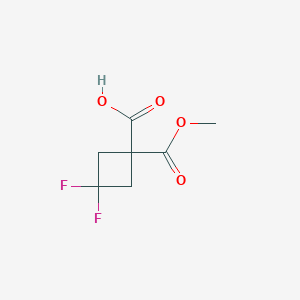

![molecular formula C6H12ClNO B6300682 (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride CAS No. 2306249-59-0](/img/structure/B6300682.png)

(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride” belongs to a class of organic compounds known as bicyclic compounds. These are compounds containing two fused ring structures .

Chemical Reactions Analysis

The chemical reactions of a compound are determined by its functional groups. In the case of bicyclic compounds, reactions can occur at the bridgehead or at other functional groups present on the rings .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, solubility, and optical activity. For example, a similar compound, “(1S,4S)-(+)-2-Aza-5-oxabicyclo[2.2.1]heptane hydrochloride”, has a molecular weight of 135.59 .科学的研究の応用

Organic Synthesis

These compounds are often used in organic synthesis . They can act as key synthetic intermediates in several total syntheses . Their unique structure can make them a challenging scaffold to acquire .

Catalysts in Organic Reactions

The organic reactions catalyzed by these compounds are environmentally friendly and the catalyst can be recycled in some cases . Most of the reactions start conveniently from available substrate and proceed under mild conditions .

Drug Discovery

These nitrogen-containing heterocycles have significant potential in the field of drug discovery . Their unique structure and properties make them valuable in the development of new pharmaceuticals .

Environmentally Friendly Reagents

These compounds have garnered a lot of interest for numerous organic transformations since they are low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalysts with a high degree of selectivity .

Biomass Valorization

Some research focuses on the valorization of biomass-derived compounds through transformations involving these compounds .

Development of New Synthetic Methodologies

These compounds are also used in the development of new synthetic methodologies, including flow chemistry .

Safety and Hazards

The safety and hazards of a compound are determined by its physical and chemical properties, as well as its potential effects on human health and the environment. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) is classified as a flammable solid, harmful if swallowed, causes skin irritation, and causes serious eye damage .

作用機序

Target of Action

The primary target of (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride, also known as DABCO, is a variety of organic transformations . It functions as a nucleophile as well as a base, and it is used in the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .

Mode of Action

DABCO interacts with its targets through a variety of processes. It catalyzes the protection and deprotection of functional groups and the formation of carbon–carbon bonds . It also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Its application in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .

Biochemical Pathways

The biochemical pathways affected by DABCO are numerous, given its wide range of applications in organic synthesis . It plays a key role in the synthesis of carbocyclic and heterocyclic compounds, and it is involved in various reactions such as cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement .

Result of Action

The molecular and cellular effects of DABCO’s action are diverse, given its wide range of applications in organic synthesis . For example, it has been shown to catalyze [4+2] annulations of Morita–Baylis–Hillman carbonates with isocyanates, providing functionalized 3,4-dihydroquinazolinones .

Action Environment

The action of (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride can be influenced by environmental factors. For instance, a supramolecular crystal of this compound exhibits extremely strong negative thermal expansion and one-dimensional relaxor ferroelectricity . This suggests that temperature and other environmental conditions could potentially influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-2-6-3-7-5(1)4-8-6;/h5-7H,1-4H2;1H/t5-,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDMFWUHQBIUOT-GEMLJDPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COC1CN2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CO[C@@H]1CN2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane-2,2-dione hydrochloride](/img/structure/B6300647.png)

![t-Butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B6300651.png)

![4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride](/img/structure/B6300688.png)

![{2,5-Dioxaspiro[3.4]octan-7-yl}methanol](/img/structure/B6300694.png)

![(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6300714.png)